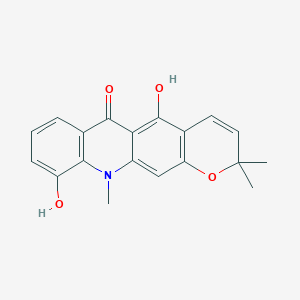
Yukocitrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yukocitrine is an alkaloid compound found in the root bark of Citrus junos (yuzu) and other related species such as Citrus yuko and Atalantia monophylla
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Yukocitrine involves several steps, starting with the extraction of the compound from natural sources. The primary synthetic route includes the isolation of the alkaloid from the root bark of Citrus junos using solvent extraction methods. The extracted compound is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Citrus junos. The process includes harvesting the root bark, drying it, and then using solvents such as ethanol or methanol to extract the alkaloid. The extract is then subjected to purification processes to isolate this compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Yukocitrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its biological activities, including antioxidant and antibacterial properties.
Medicine: Studied for its potential anti-leishmanial activity, showing promising results in vitro.
Mecanismo De Acción
The mechanism of action of Yukocitrine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and pathways, leading to its biological effects. For example, its anti-leishmanial activity is attributed to its ability to interfere with the metabolic pathways of the parasite .
Comparación Con Compuestos Similares
Yukocitrine is compared with other similar alkaloid compounds such as:
- 5-Hydroxynoracronycine
- Cycloatalaphylline-A
- Citrrusinine-I
- Buxifoliadine-E
- Junosine
Uniqueness
This compound stands out due to its unique chemical structure and specific biological activities. Its ability to inhibit certain enzymes and pathways makes it a valuable compound for further research and potential therapeutic applications .
Conclusion
This compound is a fascinating compound with a wide range of potential applications in various scientific fields. Its unique chemical structure and biological activities make it a valuable subject for further research and development.
Propiedades
Fórmula molecular |
C19H17NO4 |
|---|---|
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
5,10-dihydroxy-2,2,11-trimethylpyrano[3,2-b]acridin-6-one |
InChI |
InChI=1S/C19H17NO4/c1-19(2)8-7-10-14(24-19)9-12-15(17(10)22)18(23)11-5-4-6-13(21)16(11)20(12)3/h4-9,21-22H,1-3H3 |
Clave InChI |
NNIKUZXYORWVJA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(N3C)C(=CC=C4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


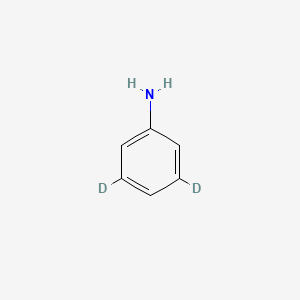
![3,3'-[(1R,2R)-1,2-Cyclohexanediylbis(iminomethylene)]bis[4-hydroxybenzoic Acid]](/img/structure/B13436178.png)
![N-Hydroxy-3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]benzenecarboximidamide](/img/structure/B13436183.png)
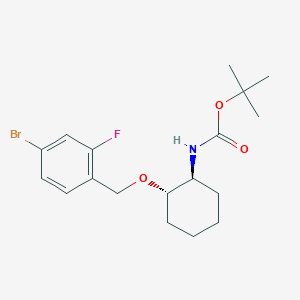
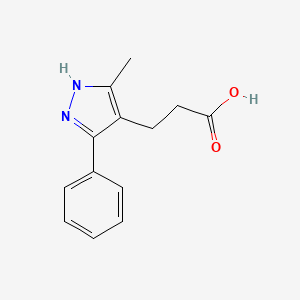
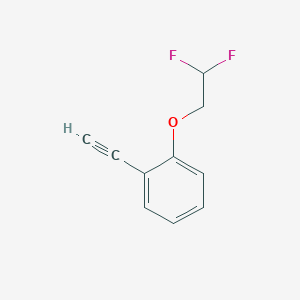



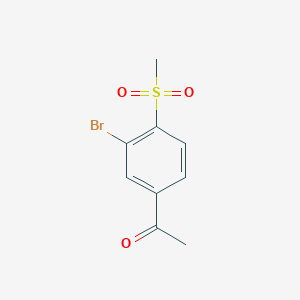
![2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid](/img/structure/B13436225.png)
![(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid](/img/structure/B13436232.png)
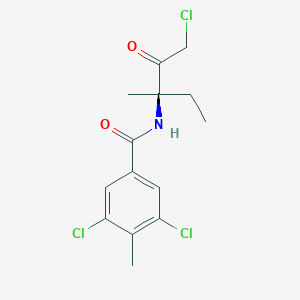
![N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)
